(4-(((Tert-butoxycarbonyl)(cyclohexyl)amino)methyl)-2-fluorophenyl)boronic acid
Overview
Description
(4-(((Tert-butoxycarbonyl)(cyclohexyl)amino)methyl)-2-fluorophenyl)boronic acid is a complex organic compound that features a boronic acid functional group. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of the tert-butoxycarbonyl (Boc) protecting group and the cyclohexylamine moiety adds to its stability and reactivity, making it a valuable intermediate in chemical research.
Scientific Research Applications
(4-(((Tert-butoxycarbonyl)(cyclohexyl)amino)methyl)-2-fluorophenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a protease inhibitor due to the boronic acid group’s ability to form reversible covalent bonds with serine residues in proteases.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials and catalysts.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(((Tert-butoxycarbonyl)(cyclohexyl)amino)methyl)-2-fluorophenyl)boronic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Boc-protected amine: The cyclohexylamine is reacted with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amine.
Introduction of the fluorophenyl group: The Boc-protected amine is then coupled with a fluorophenyl boronic acid derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Final deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can also enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(4-(((Tert-butoxycarbonyl)(cyclohexyl)amino)methyl)-2-fluorophenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in the presence of a base.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Substituted phenyl derivatives with the nucleophile replacing the fluorine atom.
Mechanism of Action
The mechanism of action of (4-(((Tert-butoxycarbonyl)(cyclohexyl)amino)methyl)-2-fluorophenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with hydroxyl or amino groups in proteins, making it a potent inhibitor of enzymes such as proteases. The cyclohexylamine moiety enhances the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the Boc and cyclohexylamine groups, making it less stable and less specific in its interactions.
(4-(Aminomethyl)-2-fluorophenyl)boronic acid: Similar structure but without the Boc protecting group, leading to different reactivity and stability.
(4-(((Tert-butoxycarbonyl)amino)methyl)phenyl)boronic acid: Similar but lacks the fluorine atom, affecting its electronic properties and reactivity.
Uniqueness
(4-(((Tert-butoxycarbonyl)(cyclohexyl)amino)methyl)-2-fluorophenyl)boronic acid is unique due to the combination of the Boc protecting group, the cyclohexylamine moiety, and the fluorophenyl boronic acid structure. This combination provides enhanced stability, reactivity, and specificity in its interactions, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
[4-[[cyclohexyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]-2-fluorophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BFNO4/c1-18(2,3)25-17(22)21(14-7-5-4-6-8-14)12-13-9-10-15(19(23)24)16(20)11-13/h9-11,14,23-24H,4-8,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBOHEZCGLVWPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)CN(C2CCCCC2)C(=O)OC(C)(C)C)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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